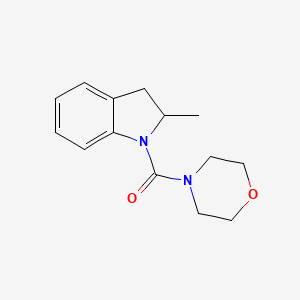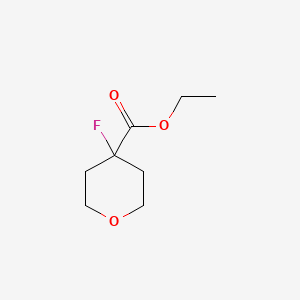![molecular formula C64H96O8 B15122821 Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-](/img/structure/B15122821.png)
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- is a complex organic compound characterized by its benzoic acid core substituted with three dodecyloxyphenylmethoxy groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with dodecyloxyphenylmethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of ester bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound’s large, hydrophobic structure allows it to interact with lipid membranes, potentially disrupting their integrity and affecting cellular processes. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 3,4,5-tris(carboxymethoxy)-: Similar in structure but with carboxymethoxy groups instead of dodecyloxyphenylmethoxy groups.
Benzoic acid, 3,4,5-tris(octadecyloxy)-: Contains octadecyloxy groups, making it more hydrophobic and suitable for different applications.
Uniqueness
Benzoic acid, 3,4,5-tris[[4-(dodecyloxy)phenyl]methoxy]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its long alkyl chains enhance its solubility in non-polar solvents, making it useful in various industrial applications .
Propiedades
Fórmula molecular |
C64H96O8 |
|---|---|
Peso molecular |
993.4 g/mol |
Nombre IUPAC |
3,4,5-tris[(4-dodecoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C64H96O8/c1-4-7-10-13-16-19-22-25-28-31-46-67-58-40-34-54(35-41-58)51-70-61-49-57(64(65)66)50-62(71-52-55-36-42-59(43-37-55)68-47-32-29-26-23-20-17-14-11-8-5-2)63(61)72-53-56-38-44-60(45-39-56)69-48-33-30-27-24-21-18-15-12-9-6-3/h34-45,49-50H,4-33,46-48,51-53H2,1-3H3,(H,65,66) |
Clave InChI |
SFJVALOYQVYXNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=C(C=C3)OCCCCCCCCCCCC)OCC4=CC=C(C=C4)OCCCCCCCCCCCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(2-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B15122775.png)
![(3-Pyridin-3-yl-[1,2,4]oxadiazol-5-yl)-acetonitrile](/img/structure/B15122782.png)
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one](/img/structure/B15122789.png)
![N-cyclopropyl-4-[(2-methylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B15122792.png)
![7-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15122797.png)
![2-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B15122800.png)
![4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B15122806.png)
![3,5-diethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15122820.png)

![1-[5-({4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15122829.png)
![tert-butyl 2-[(Aminooxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15122834.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B15122841.png)
![1-(Tert-butyldimethylsilyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15122842.png)
